tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate

Medicinal Chemistry PROTAC Linkers Nucleophilic Substitution

tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate (CAS: 876589-20-7) is a Boc-protected azetidine derivative featuring a reactive chloromethyl handle at the 3-position of the strained four-membered heterocycle. The Boc (tert-butoxycarbonyl) protecting group confers stability during multistep synthetic sequences while enabling orthogonal deprotection under mild acidic conditions.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
CAS No. 876589-20-7
Cat. No. B3332186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(chloromethyl)azetidine-1-carboxylate
CAS876589-20-7
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CCl
InChIInChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3
InChIKeyRKUWYONVUJJNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate (CAS: 876589-20-7) – A Boc-Protected Azetidine Building Block for Medicinal Chemistry and Targeted Protein Degradation


tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate (CAS: 876589-20-7) is a Boc-protected azetidine derivative featuring a reactive chloromethyl handle at the 3-position of the strained four-membered heterocycle . The Boc (tert-butoxycarbonyl) protecting group confers stability during multistep synthetic sequences while enabling orthogonal deprotection under mild acidic conditions. The chloromethyl substituent provides a versatile electrophilic site for nucleophilic displacement, enabling its use as a key intermediate in the synthesis of more complex azetidine-containing pharmacophores and PROTAC (Proteolysis-Targeting Chimera) linkers .

Why Generic Substitution of tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate (CAS: 876589-20-7) Fails in Drug Discovery and Chemical Biology Workflows


In-class azetidine building blocks bearing different leaving groups (e.g., bromomethyl, hydroxymethyl) or alternative protecting groups cannot be simply interchanged without significantly altering reaction outcomes. The differential leaving group ability (Cl vs. Br) dictates nucleophilic substitution rates and site-specificity [1], while the Boc group's stability under basic conditions and its clean deprotection profile distinguish it from non-Boc-protected analogs . Procurement of a specific, high-purity batch (≥97% by GC/HPLC) is essential for reproducible medicinal chemistry campaigns, particularly in PROTAC linker synthesis where trace impurities can derail complex convergent assemblies [2].

Quantitative Differentiation Evidence for tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate (CAS: 876589-20-7) Relative to Key Comparators


Chloromethyl vs. Bromomethyl Leaving Group Reactivity in Azetidine Scaffolds

The chloromethyl substituent exhibits significantly lower reactivity in nucleophilic substitution (SN2) reactions compared to its bromomethyl analog, a property that is often advantageous for achieving chemoselectivity in complex molecular assemblies. The reduced electrophilicity of the C-Cl bond allows for orthogonal functionalization of other reactive sites in polyfunctional intermediates. Conversely, the bromomethyl analog is prone to premature or unwanted side reactions, particularly in the presence of strong nucleophiles [1]. In the context of halogen exchange reactions, Cl- is capable of promoting nucleophilic displacement of bromine in CH2Br groups, but Br- is incapable of displacing chlorine in CH2Cl groups, demonstrating the superior stability of the C-Cl bond under these conditions .

Medicinal Chemistry PROTAC Linkers Nucleophilic Substitution

Commercial Purity Benchmarking for tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate

Commercial availability in high purity (≥97%) is a critical factor for reproducible results in medicinal chemistry. The target compound is consistently offered with a purity of ≥97% (by GC or HPLC) from multiple reputable suppliers , ensuring a reliable starting point for multistep syntheses. In contrast, while the bromomethyl analog is also available in high purity (>98% by GC) , the chloromethyl variant provides a more controlled reactivity profile as described in the previous evidence item. The hydroxy analog is typically used as a precursor and may contain impurities from oxidation or incomplete protection.

Quality Control Reproducibility Medicinal Chemistry

Boc-Protected Azetidine as a Versatile Intermediate for Estrogen Receptor Modulators

The azetidine core, when incorporated into a complex tetrahydronaphthalene scaffold, yields a potent estrogen receptor modulator with an EC50 of 0.177 nM [1]. This demonstrates the utility of 3-substituted azetidines, including those derived from tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate, as key intermediates in the synthesis of high-affinity ligands for targeted protein degradation. While this specific activity is for a downstream product, it highlights the value of the azetidine building block in achieving sub-nanomolar potency.

Estrogen Receptor PROTACs Oncology

Optimal Application Scenarios for tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate (CAS: 876589-20-7) in Pharmaceutical R&D and Chemical Biology


Synthesis of PROTAC Linkers Requiring Chemoselective Functionalization

The chloromethyl group of tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate provides a controlled electrophilic handle for the stepwise assembly of PROTAC linkers. Its lower reactivity compared to bromomethyl analogs minimizes unwanted side reactions during the conjugation of E3 ligase ligands and target protein binders, a critical requirement for achieving high yields in convergent syntheses [1]. The Boc protecting group remains stable during these manipulations and is cleanly removed at the final stage to reveal the free azetidine amine for further functionalization .

Preparation of Azetidine-Containing Pharmacophores for Estrogen Receptor Modulation

This compound serves as a strategic building block for introducing the azetidine moiety into complex molecular frameworks targeting the estrogen receptor. As demonstrated by the sub-nanomolar potency of a related azetidine-containing tetrahydronaphthalene derivative (EC50 = 0.177 nM) [2], the azetidine core can contribute to high-affinity ligand design. The tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate enables efficient incorporation of this core into diverse chemical series.

Diversification of Azetidine Libraries for High-Throughput Screening

The combination of a protected amine (Boc) and a versatile electrophile (chloromethyl) makes this compound an ideal intermediate for generating libraries of 1,3-disubstituted azetidines. The chloromethyl group can be diversified via nucleophilic substitution with a wide range of O-, N-, and S-nucleophiles to introduce diverse pharmacophoric elements, while the Boc group provides a handle for orthogonal deprotection and further functionalization .

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